molecular formula C8H8BrFO B6319958 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene CAS No. 220901-65-5

2-Bromo-4-fluoro-1-methoxy-3-methylbenzene

Cat. No.: B6319958
CAS No.: 220901-65-5
M. Wt: 219.05 g/mol
InChI Key: YEKDMIRWEMBWFI-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, featuring bromine, fluorine, methoxy, and methyl substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene typically involves the bromination and fluorination of a methoxy-methylbenzene precursor. A common synthetic route includes:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.

    Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions, altering the compound’s properties.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nitration: 2-Bromo-4-fluoro-1-methoxy-3-methyl-5-nitrobenzene.

    Sulfonation: 2-Bromo-4-fluoro-1-methoxy-3-methyl-5-sulfonic acid.

    Halogenation: 2-Bromo-4-fluoro-1-methoxy-3-methyl-5-chlorobenzene.

Scientific Research Applications

2-Bromo-4-fluoro-1-methoxy-3-methylbenzene is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-donating methoxy group and the electron-withdrawing bromine and fluorine atoms influence the reactivity and orientation of the compound in chemical reactions. These interactions can affect various pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-4-methoxybenzene
  • 2-Bromo-4-fluoroanisole
  • 2-Bromo-5-fluorophenol

Comparison: 2-Bromo-4-fluoro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which affects its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity and stability in various chemical reactions.

Properties

IUPAC Name

3-bromo-1-fluoro-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDMIRWEMBWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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